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Compound of Interest

Methyl 5-bromo-2-
Compound Name: )
(difluoromethoxy)benzoate

Cat. No.: B1461929

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant
interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring
a bromine atom, a methyl ester, and a difluoromethoxy group, imparts specific physicochemical
properties that are valuable in the design of novel bioactive molecules and functional materials.
The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen bond donor and
can serve as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and
cell permeability.

A thorough understanding of the spectroscopic characteristics of this compound is fundamental
for its unambiguous identification, purity assessment, and for tracking its transformations in
chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 5-bromo-2-
(difluoromethoxy)benzoate. The presented data is a consolidation of predicted values
derived from established spectroscopic principles and data from closely related chemical
structures. Each section details the rationale behind the expected spectral features, offering
insights into the relationship between the molecular structure and its spectroscopic signature.

Molecular Structure and Key Features
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The structure of Methyl 5-bromo-2-(difluoromethoxy)benzoate presents several key features
that dictate its spectroscopic properties:

» Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents
(bromo, difluoromethoxy, and methyl carboxylate) influence the chemical shifts of the
aromatic protons and carbons.

o Methyl Ester Group (-COOCHS3): This group gives rise to characteristic signals in both NMR
and IR spectra. The carbonyl (C=0) bond is a strong IR absorber, and the methyl protons
are readily identifiable in the *H NMR spectrum.

o Difluoromethoxy Group (-OCHF2): This group is particularly informative in NMR
spectroscopy. The fluorine atoms couple with the proton and the carbon of the group, leading
to characteristic splitting patterns.

e Bromine Atom (-Br): As a halogen, bromine influences the electronic environment of the
aromatic ring and its isotopic pattern (“°Br and 8!Br) is observable in high-resolution mass
spectrometry.

Caption: Structure of Methyl 5-bromo-2-(difluoromethoxy)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For Methyl 5-bromo-2-(difluoromethoxy)benzoate, both *H and 3C NMR provide critical
information.

'H NMR Spectroscopy

Experimental Protocol:

o Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform
(CDCls).

o Transfer the solution to a 5 mm NMR tube.

e Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.
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» Reference the chemical shifts to the residual solvent peak of CDCIs (0 7.26 ppm) or
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

Caption: Workflow for *H NMR data acquisition.

Predicted *H NMR Data (400 MHz, CDCls):
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Chemical Shift

Multiplicity
(5, ppm)

Integration

Assignment

Rationale

~7.8-7.9 d

1H

Aromatic proton
ortho to the
ester, deshielded

by the carbonyl
group.

~7.6-7.7 dd

1H

Ar-H

Aromatic proton
ortho to the
bromine,
showing coupling
to two other

aromatic protons.

~7.1-7.2 d

1H

Ar-H

Aromatic proton
ortho to the

difluoromethoxy

group.

~6.6 (t,J=73
Hz)

1H

-OCHF2

The proton of the
difluoromethoxy
group is split into
a triplet by the
two equivalent
fluorine atoms.
The large
coupling
constant is
characteristic of
geminal H-F

coupling.[1]
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The methyl ester
protons appear
as a singletin a
~3.9 s 3H -COOCH:s _ _
typical region for

this functional

group.

Interpretation:

The aromatic region (o 7.0-8.0 ppm) is expected to show three distinct signals for the three
aromatic protons. The electron-withdrawing nature of the carbonyl group will deshield the ortho
proton, shifting it downfield.[2] The difluoromethoxy group also has an electron-withdrawing
inductive effect, influencing the chemical shifts of the adjacent protons. The most characteristic
signal is the triplet for the proton of the difluoromethoxy group, with a large coupling constant
(J) of approximately 73 Hz due to coupling with the two fluorine atoms.

3C NMR Spectroscopy

Experimental Protocol:

o Use the same sample prepared for tH NMR.

e Acquire the proton-decoupled 3C NMR spectrum on a 100 MHz or higher field spectrometer.
o Reference the chemical shifts to the CDCls solvent peak (& 77.16 ppm).

Predicted 3C NMR Data (100 MHz, CDCls):
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Chemical Shift (9, Multiplicity (*°F

. Assignment Rationale
ppm) coupling)
The carbonyl carbon
~165 S Cc=0
of the ester group.
The aromatic carbon
attached to the
difluoromethoxy
~155 t Ar-C-O o
group, splitinto a
triplet by the two
fluorine atoms.
~135 s Ar-C Aromatic carbon.
~132 S Ar-C Aromatic carbon.

The aromatic carbon
~125 S Ar-C-Br attached to the

bromine atom.

~120 S Ar-C Aromatic carbon.

The carbon of the
difluoromethoxy
group, appearing as a
~115 (t, J = 260 Hz) t -OCHF2 triplet with a large
one-bond C-F

coupling constant.[3]

[4]

The methyl carbon of
~53 s -COOCHs3
the ester group.

Interpretation:

The 13C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon appears
downfield, typical for ester groups.[5] The carbon of the difluoromethoxy group will be split into
a triplet with a large coupling constant due to the two attached fluorine atoms. The aromatic
carbon attached to this group will also show a triplet splitting, but with a smaller two-bond C-F
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coupling constant. The other aromatic carbons will have chemical shifts influenced by the
attached substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:

e Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically
with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

e Record the spectrum over the range of 4000-400 cm~1.
e Process the data to obtain a transmittance or absorbance spectrum.
Caption: Workflow for IR data acquisition.

Predicted IR Absorption Bands:
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Wavenumber
(cm™)

Intensity

Assignment

Rationale

~3100-3000

Weak-Medium

Aromatic C-H stretch

Characteristic
stretching vibrations of
C-H bonds on the

benzene ring.

~2960

Weak

Aliphatic C-H stretch

Stretching vibration of
the methyl group C-H

bonds.

~1730

Strong

C=0 stretch

The carbonyl stretch
of the aromatic ester
is a very strong and
sharp absorption.[6][7]

~1600, ~1480

Medium

Aromatic C=C stretch

Benzene ring skeletal

vibrations.

~1250

Strong

Asymmetric C-O-C

stretch

The C-O stretching of
the ester group.[6]

~1100-1000

Strong

C-F stretch

Strong absorptions
due to the C-F bonds

of the difluoromethoxy

group.

~800-700

Strong

C-H out-of-plane bend

Bending vibrations of
the aromatic C-H
bonds, indicative of
the substitution

pattern.

~600

Medium

C-Br stretch

Stretching vibration of
the carbon-bromine
bond.

Interpretation:
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The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm™1,
confirming the presence of the ester.[6][7] Strong bands in the 1250-1000 cm~1 region will be
indicative of the C-O and C-F stretching vibrations. The aromatic C-H and C=C stretching
bands will also be present, confirming the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Experimental Protocol:

« Introduce a dilute solution of the sample into the mass spectrometer, typically using an
electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for
soft ionization, or electron ionization (EI) for fragmentation analysis.

e Acquire the mass spectrum in positive ion mode.
» Analyze the data to identify the molecular ion and major fragment ions.

Predicted Mass Spectrometry Data (Electron lonization):
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miz Possible Fragment Rationale

Molecular ion peak, showing

the characteristic isotopic

280/282 [M]* _
pattern for one bromine atom
(*°Br/81Br ratio of ~1:1).
Loss of the methoxy radical
249/251 [M - OCHs]*
from the ester group.
Loss of the carbomethoxy
221/223 [M - COOCHs]* _
radical.
Subsequent loss of the
171 [M - Br - OCHs]* bromine atom and the methoxy
radical.
A common fragment in the
105 [CeHaCOL*
mass spectra of benzoates.[8]
Phenyl cation, a common
77 [CeHs]* fragment for benzene

derivatives.[8]

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 280 and 282, corresponding to
the two isotopes of bromine, with approximately equal intensity. Common fragmentation
pathways for methyl benzoates include the loss of the methoxy radical (-OCHs) and the entire
carbomethoxy group (-COOCHS3).[9][10][11] The presence of the difluoromethoxy group may
lead to additional fragmentation pathways involving the loss of CHF-.

Summary of Spectroscopic Data
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Technique

Key Feature

Predicted Value

1H NMR

Aromatic Protons

~7.1-7.9 ppm (3H)

Difluoromethoxy Proton

~6.6 ppm (t, J = 73 Hz, 1H)

Methyl Ester Protons

~3.9 ppm (s, 3H)

13C NMR

Carbonyl Carbon

~165 ppm

Difluoromethoxy Carbon

~115 ppm (t, J = 260 Hz)

Methyl Ester Carbon ~53 ppm

IR C=0 Stretch ~1730 cm~! (strong)
C-O Stretch ~1250 cm~1 (strong)

C-F Stretch ~1100-1000 cm~1 (strong)

MS (EI) Molecular lon [M]* m/z 280/282

Base Peak (probable)

[M - OCHs]* (m/z 249/251)

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for Methyl 5-
bromo-2-(difluoromethoxy)benzoate. The combination of *H NMR, 3C NMR, IR, and MS
allows for the unequivocal identification and characterization of this compound. The unique

spectral features arising from the difluoromethoxy group, in particular, serve as a valuable

diagnostic tool. This information is essential for researchers working with this molecule,

ensuring the integrity of their starting materials and enabling the accurate analysis of reaction

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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